Cyclic GMP (TBAOH)

Beschreibung

BenchChem offers high-quality Cyclic GMP (TBAOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclic GMP (TBAOH) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

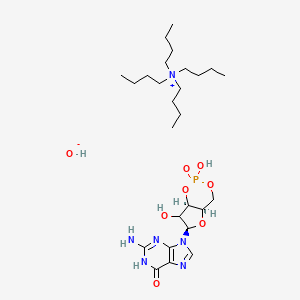

C26H49N6O8P |

|---|---|

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;tetrabutylazanium;hydroxide |

InChI |

InChI=1S/C16H36N.C10H12N5O7P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h5-16H2,1-4H3;2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H2/q+1;;/p-1/t;3-,5?,6+,9-;/m.1./s1 |

InChI-Schlüssel |

MLRIRCVSOJNWQD-LOAXFSTJSA-M |

Isomerische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-] |

Kanonische SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O.[OH-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of action of cyclic GMP (TBAOH) in cells

An In-depth Technical Guide on the Mechanism of Action of Cyclic GMP

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous and versatile second messenger that plays a pivotal role in a myriad of physiological processes. Synthesized in response to diverse extracellular and intracellular signals, cGMP orchestrates cellular responses by interacting with a specific set of downstream effector proteins. This technical guide provides a comprehensive overview of the cGMP signaling cascade, detailing its synthesis, the molecular mechanisms of its key effectors, and its degradation. It includes quantitative data on pathway components, detailed experimental protocols for studying cGMP signaling, and visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Cyclic GMP Signaling

Guanosine 3',5'-cyclic monophosphate (cGMP) was identified shortly after the discovery of cyclic AMP (cAMP) and the formulation of the "second messenger" hypothesis. It is a cyclic nucleotide derived from guanosine triphosphate (GTP) that translates external signals into intracellular actions. The cGMP signaling pathway is integral to numerous functions, including the regulation of vascular smooth muscle tone, phototransduction in the retina, neurotransmission, and intestinal fluid secretion. Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular diseases like hypertension, neurological disorders, and erectile dysfunction, making its components key targets for therapeutic intervention.

A point of clarification for laboratory professionals: The user query included the term "(TBAOH)". Tetrabutylammonium hydroxide (B78521) (TBAOH) is a strong organic base used in various chemical applications, such as a titrant or a phase-transfer catalyst, due to its solubility in organic solvents. It is sometimes used in the preparation of analytical solutions for techniques like chromatography. It is important to note that TBAOH is a laboratory reagent and has no role in the biological synthesis, function, or degradation of cGMP within cells. This guide will focus exclusively on the biological mechanism of action of cGMP.

The canonical cGMP pathway involves three core stages:

-

Synthesis: cGMP is synthesized from GTP by the enzyme guanylyl cyclase (GC).

-

Effector Action: cGMP binds to and modulates the activity of three primary targets: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).

-

Degradation: The signal is terminated by the hydrolysis of cGMP to the inactive 5'-GMP by PDEs.

Synthesis of cGMP: Guanylyl Cyclases

The synthesis of cGMP from GTP is catalyzed by guanylyl cyclases (GCs), which exist in two main isoforms that are activated by distinct signals.

Soluble Guanylyl Cyclase (sGC)

Soluble guanylyl cyclase is the primary intracellular receptor for the signaling gas, nitric oxide (NO). Found in the cytoplasm, sGC is a heterodimeric protein containing a heme prosthetic group. The binding of NO to this heme group triggers a conformational change that can increase the enzyme's catalytic activity by several hundred-fold, rapidly converting GTP to cGMP. This NO-sGC pathway is fundamental to smooth muscle relaxation and vasodilation.

Particulate Guanylyl Cyclase (pGC)

Particulate guanylyl cyclases are transmembrane receptors with an extracellular ligand-binding domain and an intracellular catalytic domain. These receptors are activated by peptide hormones. A prominent example is the natriuretic peptide receptor family, which is activated by atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Binding of these peptides to the extracellular domain activates the intracellular guanylyl cyclase domain, leading to cGMP production. This pathway is crucial for regulating blood pressure and volume.

cGMP Effector Pathways

Once synthesized, cGMP exerts its biological effects by binding to and modulating three main classes of intracellular target proteins.

cGMP-Dependent Protein Kinases (PKG)

PKG is a major downstream effector of cGMP signaling. It is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a wide array of substrate proteins, thereby altering their function. PKG exists in several isoforms, with PKG I being prominent in smooth muscle and platelets, and PKG II in the brain and intestinal epithelium. cGMP binding to the regulatory domain of PKG induces a conformational change that unmasks the catalytic site, enabling it to phosphorylate target proteins. Key effects of PKG activation include:

-

Smooth Muscle Relaxation: PKG phosphorylates several proteins that lead to a decrease in intracellular Ca2+ concentration and desensitization of the contractile machinery to Ca2+, resulting in relaxation.

-

Platelet Inhibition: In platelets, PKG activation inhibits aggregation and adhesion.

-

Gene Expression: PKG can translocate to the nucleus and phosphorylate transcription factors, influencing long-term cellular changes.

Cyclic Nucleotide-Gated (CNG) Ion Channels

CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. These channels are crucial for signal transduction in sensory neurons.

-

Phototransduction: In retinal photoreceptors, a high basal level of cGMP keeps CNG channels open in the dark, leading to a depolarizing "dark current". Upon light exposure, a signaling cascade activates a PDE that degrades cGMP. The resulting decrease in cGMP concentration closes the CNG channels, causing hyperpolarization of the cell membrane, which is transmitted as a neural signal to the brain.

-

Olfaction: In olfactory sensory neurons, cAMP is the primary ligand, but cGMP can also gate these channels.

-

Other Tissues: CNG channels are also found in the kidney, brain, and heart, where they are involved in processes like regulating fluid balance and neuronal excitability.

cGMP-Regulated Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides. cGMP can act as an allosteric regulator for certain PDE isoforms, creating complex feedback loops and crosstalk between the cAMP and cGMP pathways.

-

PDE2: Activated by cGMP binding to its GAF-B regulatory domain, which increases its hydrolysis of cAMP. This is a mechanism where a cGMP signal can antagonize a cAMP signal.

-

PDE3: Inhibited by cGMP, leading to an increase in cAMP levels. Here, cGMP signaling potentiates cAMP signaling.

-

PDE5: Contains an allosteric site where cGMP binding increases the catalytic rate of cGMP hydrolysis at the active site.

Navigating the Uncharted Waters of cGMP TBAOH Salt in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger in a multitude of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. Its manipulation holds significant therapeutic potential. To facilitate research in non-aqueous environments, particularly in high-throughput screening and in vitro assays, cGMP is often formulated as a salt to enhance its solubility in organic solvents. One such formulation is the cGMP tetrabutylammonium (B224687) (TBAOH) salt. The bulky, lipophilic tetrabutylammonium cation is employed to increase the affinity of the salt for organic solvents like dimethyl sulfoxide (B87167) (DMSO).

I. Solubility of cGMP TBAOH Salt in DMSO

Determining the precise solubility of cGMP TBAOH salt in DMSO is fundamental for preparing stock solutions of known concentrations and avoiding compound precipitation. The following section outlines a detailed protocol for establishing the thermodynamic equilibrium solubility.

Experimental Protocol: Determining Thermodynamic Solubility

This protocol is adapted from established methods for determining the solubility of organic compounds.

Objective: To determine the maximum concentration of cGMP TBAOH salt that can be dissolved in DMSO at a specified temperature, achieving a state of equilibrium.

Materials:

-

cGMP TBAOH salt (solid)

-

Anhydrous DMSO

-

Vials with screw caps (B75204) (e.g., glass or polypropylene)

-

Constant temperature incubator/shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) for concentration analysis

-

Calibrated pipettes

Procedure:

-

Preparation: Add an excess amount of cGMP TBAOH salt to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a period of 24 to 48 hours. The prolonged incubation with agitation is to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Immediately perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of cGMP.

-

Data Recording: Record the final concentration, which represents the equilibrium solubility of the cGMP TBAOH salt in DMSO at the tested temperature.

Data Presentation: Solubility of cGMP TBAOH Salt in DMSO

The results of the solubility studies should be recorded in a structured table for clarity and comparative analysis.

| Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| 25 | |||||

| 37 |

II. Stability of cGMP TBAOH Salt in DMSO

The chemical stability of cGMP TBAOH salt in DMSO is critical for the reliability of biological assays and for defining appropriate storage conditions. Nucleotides can be susceptible to degradation, and factors such as temperature, water content in the DMSO, light exposure, and freeze-thaw cycles can influence their stability.

Experimental Protocol: Assessing Chemical Stability

This protocol provides a framework for a long-term stability study of cGMP TBAOH salt in DMSO under various storage conditions.

Objective: To evaluate the degradation of cGMP TBAOH salt in a DMSO solution over time at different storage temperatures and conditions.

Materials:

-

A stock solution of cGMP TBAOH salt in anhydrous DMSO of known concentration (e.g., 10 mM)

-

Multiple small-volume aliquots in appropriate vials (e.g., amber glass vials to protect from light)

-

Storage environments:

-

-80°C freezer

-

-20°C freezer

-

4°C refrigerator

-

Room temperature (e.g., 25°C)

-

-

HPLC-UV or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a homogenous stock solution of cGMP TBAOH salt in anhydrous DMSO.

-

Aliquoting: Distribute the stock solution into multiple small-volume aliquots. This is to avoid repeated freeze-thaw cycles of a single large stock.

-

Time Points: Designate several time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

Storage: Store the aliquots under the different temperature conditions. For each time point and condition, have a separate set of aliquots.

-

Sample Analysis: At each designated time point, retrieve the respective aliquots from each storage condition. Allow them to equilibrate to room temperature before analysis.

-

Quantification: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent cGMP peak from any potential degradants. The concentration of the parent compound is measured.

-

Data Analysis: Calculate the percentage of the remaining cGMP TBAOH salt at each time point relative to the initial concentration at T=0.

Data Presentation: Stability of cGMP TBAOH Salt in DMSO

The stability data should be presented in a clear, tabular format to facilitate interpretation.

| Storage Condition | Time Point | Mean Concentration (mM) | % Remaining (Relative to T=0) |

| -80°C | 0 | 100% | |

| 1 week | |||

| 1 month | |||

| 3 months | |||

| -20°C | 0 | 100% | |

| 1 week | |||

| 1 month | |||

| 3 months | |||

| 4°C | 0 | 100% | |

| 1 week | |||

| 1 month | |||

| 3 months | |||

| Room Temp. | 0 | 100% | |

| 1 week | |||

| 1 month | |||

| 3 months |

III. Visualizing Key Processes and Pathways

cGMP Signaling Pathway

The cGMP signaling pathway is a fundamental cellular communication mechanism. It is initiated by the synthesis of cGMP from GTP by guanylate cyclases. cGMP then allosterically activates its primary effector, protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to diverse physiological responses. The signal is terminated by the hydrolysis of cGMP by phosphodiesterases (PDEs).

Caption: The cGMP signaling cascade.

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of cGMP TBAOH salt in DMSO.

Caption: Workflow for solubility testing.

Experimental Workflow: Stability Assessment

This diagram outlines the key steps in the protocol for assessing the stability of cGMP TBAOH salt in DMSO over time.

The Lynchpin of cGMP Signaling: A Technical Guide to cGMP-Dependent Protein Kinase (PKG) Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinases (PKGs) are critical serine/threonine kinases that serve as primary effectors of the nitric oxide/cGMP signaling cascade.[1] These enzymes play a pivotal role in a multitude of physiological processes, including the regulation of smooth muscle contractility, platelet aggregation, neuronal function, and cardiac homeostasis.[1][2] Dysregulation of the PKG signaling pathway is implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention.[3] This in-depth technical guide provides a comprehensive overview of PKG function, from its molecular activation to its downstream cellular effects. We present detailed experimental protocols for assessing PKG activity, quantitative data on its kinetics and activation, and visual representations of its signaling pathways and experimental workflows to empower researchers in their exploration of this vital enzyme family.

Introduction to cGMP-Dependent Protein Kinases (PKGs)

PKGs are serine/threonine-specific protein kinases activated by cGMP.[2] In mammals, two distinct genes encode for PKG, prkg1 and prkg2, giving rise to PKG type I (PKG-I) and type II (PKG-II), respectively.[4] Alternative splicing of the prkg1 gene produces two isoforms, PKG-Iα and PKG-Iβ, which differ in their N-terminal regions.[2] This structural variance imparts differential affinities for cGMP and substrate specificities.[5] While PKG-I is predominantly cytosolic, PKG-II is typically anchored to the plasma membrane.[2]

The activation of PKG is a key event in cGMP-mediated signal transduction. Binding of cGMP to the regulatory domain of PKG induces a conformational change that relieves the autoinhibition of the catalytic domain, enabling the phosphorylation of downstream target proteins.[2]

The cGMP/PKG Signaling Pathway

The canonical cGMP/PKG signaling pathway is initiated by the production of cGMP by either soluble guanylyl cyclase (sGC), activated by nitric oxide (NO), or particulate guanylyl cyclase (pGC), activated by natriuretic peptides.[6] The subsequent increase in intracellular cGMP leads to the activation of PKG, which then phosphorylates a wide array of substrate proteins, modulating their activity and downstream cellular functions.[1]

Quantitative Data on PKG Function

The following tables summarize key quantitative data related to the activation and kinetics of PKG isoforms.

Table 1: Activation Constants (Ka) for cGMP and cAMP

| Kinase | Ligand | Ka (µM) | Reference(s) |

| PKG I | cGMP | 0.26 | [7] |

| PKG I | cAMP | 22.4 | [7] |

| PKG II | cGMP | 0.04 - 0.36 | [8] |

| PKG II | cAMP | >100 | [8] |

Table 2: EC50 Values for PKG1α Activation

| Activator | EC50 (µM) | Reference(s) |

| cGMP | ~0.03 | [5] |

| Compound 1 | 47 | [3] |

| Compound 21 | 7.0 | [3] |

| Compound 23 | ~78 | [5] |

| Compound 25 | 3.7 | [3] |

Table 3: Kinetic Parameters of PKG1α

| Condition | Substrate | Apparent KM | Relative kcat | Reference(s) |

| Partially Activated (10 nM cGMP) | Peptide (Glasstide) | ~5-fold higher than fully activated | No significant change | [5] |

| Fully Activated (10 µM cGMP) | Peptide (Glasstide) | Baseline | No significant change | [5] |

| Partially Activated (10 nM cGMP) | ATP | ~3-fold lower than fully activated | Lower | [5] |

| Fully Activated (10 µM cGMP) | ATP | Baseline | Higher | [5] |

Experimental Protocols

In Vitro PKG Kinase Activity Assay

This protocol describes a general method for measuring the activity of purified PKG or PKG from cell lysates using a peptide substrate.

Materials:

-

Purified PKG or cell lysate containing PKG

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

PKG-specific peptide substrate (e.g., Glasstide)

-

ATP (stock solution, e.g., 10 mM)

-

cGMP (stock solution, e.g., 1 mM)

-

Phosphatase inhibitors (if using cell lysates)

-

96-well microplate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

Plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer and add phosphatase inhibitors if using cell lysates. Prepare serial dilutions of cGMP for activation.

-

Prepare Kinase Reaction: In a 96-well plate, add the following components in order:

-

Kinase Assay Buffer

-

Peptide substrate (to final desired concentration)

-

Purified PKG or cell lysate

-

cGMP or vehicle control

-

-

Initiate Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the KM for ATP if known.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

-

Terminate Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the chosen detection reagent.

-

Data Analysis: Subtract the background signal (no enzyme control) from all readings. Plot the kinase activity as a function of cGMP concentration to determine the EC50.

Immunoprecipitation Kinase Assay for PKG

This protocol is for measuring the activity of endogenous PKG from cell lysates.

Materials:

-

Cell culture and lysis reagents (including phosphatase and protease inhibitors)

-

Anti-PKG antibody

-

Protein A/G agarose (B213101) beads

-

Wash Buffer (e.g., lysis buffer without detergents)

-

Kinase Assay Buffer

-

Peptide substrate

-

[γ-³²P]ATP or non-radioactive ATP and detection system

-

Scintillation counter or phosphorimager (for radioactive assay)

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors.[9] Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the peptide substrate and cGMP.

-

Initiate the reaction by adding [γ-³²P]ATP or cold ATP.

-

Incubate at 30°C for an appropriate time.

-

-

Detection:

-

Radioactive: Stop the reaction, spot the supernatant onto P81 phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.

-

Non-radioactive: Stop the reaction and measure product formation using a suitable detection kit.

-

-

Analysis: Compare the activity in stimulated vs. unstimulated cells or in the presence of inhibitors.

Western Blot Analysis of PKG Substrate Phosphorylation

This protocol is used to detect the phosphorylation of a specific PKG substrate in response to cGMP/PKG signaling activation.

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with a cGMP analog or a NO donor to activate PKG. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of the substrate.

Conclusion

The cGMP-dependent protein kinases are central mediators of cGMP signaling, with profound implications for cellular function and disease. A thorough understanding of their function, regulation, and downstream targets is essential for the development of novel therapeutics. The technical guidance, quantitative data, and detailed protocols provided in this document are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of the PKG signaling pathway and harnessing its therapeutic potential.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 3. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Differential landscape of cGMP and cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers essential for intracellular signal transduction.[1] While structurally similar, these cyclic nucleotides govern distinct, and sometimes opposing, physiological outcomes by activating specific downstream effectors.[2] Understanding the nuanced differences in their synthesis, degradation, and effector pathways is critical for research and the development of targeted therapeutics. This guide provides a detailed comparison of the cGMP and cAMP signaling cascades, supported by quantitative data, pathway diagrams, and established experimental protocols.

Core Distinctions: An Overview

The fundamental differences between the two pathways can be summarized by their core components: the distinct nature of the cyclases that synthesize them, the specificities of the phosphodiesterases that degrade them, and the unique downstream effector proteins they activate.

| Feature | cAMP Signaling | cGMP Signaling |

| Precursor | Adenosine Triphosphate (ATP)[3] | Guanosine Triphosphate (GTP)[3] |

| Synthesizing Enzyme | Adenylyl Cyclase (AC)[4] | Guanylyl Cyclase (GC)[4] |

| Primary Activators | G-protein-coupled receptor (GPCR) agonists (e.g., catecholamines)[5] | Nitric Oxide (NO), Natriuretic Peptides (NPs)[1] |

| Primary Effectors | Protein Kinase A (PKA), EPAC, Cyclic Nucleotide-Gated (CNG) Channels, Popeye Proteins[2][5][6] | Protein Kinase G (PKG), CNG Channels, cGMP-regulated Phosphodiesterases[5][7] |

| Degrading Enzymes | cAMP-specific (PDE4, 7, 8) and dual-specificity (PDE1, 2, 3, 10, 11) Phosphodiesterases[1] | cGMP-specific (PDE5, 6, 9) and dual-specificity (PDE1, 2, 3, 10, 11) Phosphodiesterases[1] |

I. Synthesis of Cyclic Nucleotides

The synthesis of cAMP and cGMP is catalyzed by distinct families of enzymes—Adenylyl Cyclases and Guanylyl Cyclases, respectively—which are activated by different upstream signals.

cAMP Synthesis: cAMP is synthesized from ATP by Adenylyl Cyclase (AC).[8] ACs are typically membrane-bound enzymes activated by the Gαs subunit of heterotrimeric G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[8] There are also soluble AC isoforms that can be activated by other cellular signals.

cGMP Synthesis: cGMP is produced from GTP by Guanylyl Cyclase (GC).[3] There are two major forms of GC:

-

Soluble Guanylyl Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO).[5] The binding of NO to the heme prosthetic group of sGC triggers a conformational change that dramatically increases its catalytic activity.

-

Particulate Guanylyl Cyclase (pGC): These are transmembrane receptors that are activated by the binding of extracellular peptide hormones, such as natriuretic peptides.[1][5]

II. Degradation and Signal Termination

The intracellular levels and duration of action of both cAMP and cGMP are tightly controlled by a large and diverse superfamily of enzymes known as phosphodiesterases (PDEs). PDEs terminate signaling by hydrolyzing the 3',5'-phosphodiester bond, converting the cyclic nucleotides into their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).

The PDE superfamily is divided into 11 families based on sequence homology, substrate specificity, and regulatory properties.[1] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling.

-

cAMP-Specific PDEs: PDE4, PDE7, and PDE8 primarily hydrolyze cAMP.[1]

-

cGMP-Specific PDEs: PDE5, PDE6, and PDE9 are selective for cGMP.[1]

-

Dual-Specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.[1]

III. Downstream Effectors and Cellular Responses

The biological effects of cAMP and cGMP are mediated through their binding to and activation of specific downstream effector proteins.

cAMP Effectors

The primary downstream effectors of cAMP are:

-

Protein Kinase A (PKA): The most well-known cAMP effector. PKA is a tetramer of two regulatory and two catalytic subunits. Binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a wide array of substrate proteins on serine and threonine residues, altering their activity.

-

Exchange Protein Directly Activated by cAMP (EPAC): EPAC proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2.[6] Upon cAMP binding, EPAC activates Rap, initiating PKA-independent signaling cascades involved in processes like cell adhesion, secretion, and differentiation.[6]

-

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: These are non-selective cation channels that are directly gated by cyclic nucleotides. While some are more sensitive to cGMP, others are regulated by cAMP and play crucial roles in sensory transduction and cardiac pacemaking.

-

Popeye Domain Containing (POPDC) Proteins: A more recently identified class of cAMP effectors, POPDC proteins are transmembrane proteins prominently expressed in striated muscle.[2] They bind cAMP with high affinity and are implicated in cardiac rhythm and muscle function.

cGMP Effectors

The principal downstream targets of cGMP include:

-

Protein Kinase G (PKG): A serine/threonine kinase that is the major downstream effector of cGMP. PKG exists as a homodimer, and the binding of cGMP to regulatory domains on the kinase activates its catalytic function, leading to the phosphorylation of target proteins. PKG plays a key role in smooth muscle relaxation (vasodilation), platelet inhibition, and neurotransmission.

-

Cyclic Nucleotide-Gated (CNG) Channels: As with cAMP, cGMP directly gates specific CNG channels.[7] This is the primary mechanism in phototransduction in the retina, where cGMP-gated channels are essential for converting light signals into neuronal responses.

-

cGMP-Regulated Phosphodiesterases: cGMP can directly regulate the activity of certain PDEs, forming a critical node of crosstalk with the cAMP pathway.[7] For example, cGMP allosterically activates PDE2 and competitively inhibits PDE3.[2]

IV. Crosstalk Between cAMP and cGMP Pathways

The cAMP and cGMP signaling pathways are not isolated; they engage in significant crosstalk, often exerting opposing or synergistic effects.[2] This interaction is primarily mediated by the dual-specificity phosphodiesterases.[5]

-

PDE2: This enzyme is allosterically activated by cGMP binding to its GAF-B regulatory domain.[2] This activation increases its hydrolysis of cAMP.[2] Therefore, a rise in cGMP can lead to a decrease in local cAMP concentrations, a mechanism known as negative crosstalk.

-

PDE3: This enzyme is competitively inhibited by cGMP.[2] Because PDE3 is a major enzyme for cAMP degradation in many tissues (like the heart), an increase in cGMP can inhibit PDE3, leading to a localized increase in cAMP levels and potentiating PKA-mediated effects.[5]

V. Quantitative Comparison of Signaling Components

The responsiveness of each pathway is dictated by the concentration of the second messengers and the binding affinities and kinetic parameters of their associated enzymes and effectors.

| Parameter | Molecule / Enzyme | cAMP | cGMP | Reference |

| Typical Intracellular Concentration | Basal | ~ 0.1 - 1.5 µM | ~ 10 nM (cardiomyocytes) | [5][6] |

| Stimulated | > 10 µM (up to 20-fold increase) | Varies by stimulus | [2] | |

| Effector Activation Constant (Kₐ) | PKA (in cell) | ~ 1.5 - 3.5 µM | - | |

| EPAC1 | Kₐ ~ 14 - 50 µM | - | [6] | |

| PKG | - | ~ 100 nM | [2] | |

| CNG Channels | - | Kₐ ~ 20 µM | [2] | |

| Effector Binding Affinity (Kₑ) | PKA I Holoenzyme | 2.9 µM | - | |

| PDE Michaelis Constant (Kₘ) | PDE1A | 50 - 100 µM | 1 - 5 µM | [2] |

| PDE1C | < 1 µM | 1 - 5 µM | [2] | |

| PDE2 | ~ 30 µM | ~ 10 µM | [2] | |

| PDE3 | 0.15 - 0.38 µM | - | ||

| PDE4 | 1.2 - 10 µM | - | ||

| PDE10 | 0.05 - 0.2 µM | - |

Appendix: Key Experimental Protocols

Quantification of cAMP/cGMP by Competitive ELISA

This protocol provides a general workflow for measuring total intracellular cyclic nucleotide concentrations from cell lysates or tissue homogenates using a colorimetric competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: Free cAMP or cGMP in a sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) cyclic nucleotide for binding sites on a specific antibody coated onto a microplate. The amount of enzyme-bound conjugate is inversely proportional to the amount of cyclic nucleotide in the sample. A substrate is added to produce a colorimetric signal, which is read on a plate reader.

Methodology:

-

Sample Preparation:

-

Adherent Cells: Aspirate culture medium. Add 1 mL of 0.1 M HCl or a provided cell lysis buffer per 35 cm² of surface area. Incubate at room temperature for 10-20 minutes. Scrape cells and collect the lysate.

-

Suspension Cells: Pellet cells by centrifugation. Resuspend in lysis buffer (e.g., 10⁷ cells/mL).

-

Tissues: Rapidly freeze tissue in liquid nitrogen to prevent cyclic nucleotide degradation. Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl or lysis buffer on ice.

-

Clarification: Centrifuge lysates/homogenates at >600 x g for 5-10 minutes to pellet cellular debris. The resulting supernatant can be assayed directly or stored at -20°C.

-

(Optional) Acetylation: For samples with low cyclic nucleotide concentrations, sensitivity can be increased by acetylating the samples and standards using a mixture of acetic anhydride (B1165640) and triethylamine, as per kit instructions.

-

-

Assay Procedure (Example):

-

Prepare a serial dilution of the provided cAMP or cGMP standard in lysis buffer to generate a standard curve (e.g., 0.04 to 10 pmol/well).

-

Add 50-75 µL of standards, controls, and samples to the appropriate wells of the antibody-coated 96-well plate in duplicate.

-

Add 25 µL of HRP-conjugated cyclic nucleotide to each well.

-

Add 50 µL of the specific polyclonal antibody solution to each well (except blanks).

-

Cover the plate and incubate for 1-3 hours at room temperature, often with gentle shaking.

-

Wash the plate 3-5 times with the provided wash buffer, ensuring to completely remove liquid after each wash.

-

Add 100 µL of TMB substrate solution to each well and incubate for 10-60 minutes at room temperature in the dark.[8]

-

Stop the reaction by adding 50-100 µL of stop solution (e.g., 1 M HCl) to each well.[8]

-

Read the absorbance on a microplate reader at 450 nm.

-

-

Data Analysis:

-

Average the duplicate readings for each standard, control, and sample.

-

Plot the absorbance of the standards versus their concentration. Use a four-parameter logistic curve fit to generate the standard curve.

-

Calculate the concentration of cAMP or cGMP in the samples by interpolating their absorbance values from the standard curve.

-

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a non-radioactive, colorimetric method for measuring PDE activity, suitable for screening inhibitors.

Principle: The assay measures PDE activity in a two-step enzymatic reaction. First, a PDE hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP). In the second step, an excess of 5'-nucleotidase is added, which cleaves the 5'-monophosphate to release inorganic phosphate (B84403) (Pi). This released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with Pi.

Methodology:

-

Reagent Preparation:

-

Thaw all components (assay buffer, PDE enzyme, substrate, 5'-nucleotidase, inhibitor controls like IBMX) and keep on ice.

-

Prepare the PDE enzyme to the desired working concentration in assay buffer.

-

Prepare the cyclic nucleotide substrate (e.g., 0.5 mM cAMP) in assay buffer.

-

Warm the Malachite Green reagent to room temperature before use.

-

-

Assay Procedure:

-

To appropriate wells of a 96-well microplate, add 15 µL of assay buffer.

-

Add 10 µL of 5'-nucleotidase enzyme to each well.

-

Add test compounds (inhibitors) or vehicle control.

-

To initiate the reaction, add 20 µL of the substrate (final concentration will be 200 µM).

-

Immediately add 5 µL of the diluted PDE enzyme to start the reaction. The total volume is 50 µL.

-

Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-60 minutes).

-

Terminate the reaction by adding 100 µL of the Malachite Green reagent. This reagent stops the enzymatic reaction and begins color development.

-

Incubate at room temperature for 15-30 minutes to allow color to stabilize.

-

Measure absorbance at ~620-650 nm.

-

-

Controls and Data Analysis:

-

Negative Control: A reaction without the PDE enzyme to measure background phosphate.

-

Positive Control: A reaction with PDE enzyme but no inhibitor.

-

Inhibitor Control: A reaction with a known inhibitor (e.g., IBMX) to validate the assay.

-

Standard Curve: Generate a phosphate standard curve to convert absorbance values to the amount of Pi released.

-

Calculate PDE activity as the rate of phosphate produced over time (nmol/min/mg protein). For inhibitor screening, calculate the percent inhibition relative to the positive control.

-

Live-Cell Imaging with FRET-Based Biosensors

This method allows for the real-time visualization of cyclic nucleotide dynamics in living cells with high spatiotemporal resolution.

Principle: Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded proteins that change their conformation upon binding to a specific ligand, such as cAMP or cGMP. A typical sensor consists of a cyclic nucleotide-binding domain (e.g., from EPAC or PKG) flanked by two fluorescent proteins, such as a cyan fluorescent protein (CFP, the donor) and a yellow fluorescent protein (YFP, the acceptor). When the cyclic nucleotide binds, a conformational change alters the distance or orientation between CFP and YFP, leading to a change in FRET efficiency. This is typically measured as a change in the ratio of YFP emission to CFP emission when exciting the CFP.

Methodology:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293, neurons, cardiomyocytes) with the plasmid DNA encoding the FRET biosensor. This can be done transiently or to create a stable cell line.

-

Plate the transfected cells onto glass-bottom dishes suitable for high-resolution microscopy.

-

-

Imaging Setup:

-

Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., EM-CCD or sCMOS), a light source (e.g., LED or laser), and appropriate filter sets for CFP and YFP/FRET imaging.

-

Maintain cells in a physiological buffer (e.g., HBSS) at 37°C and 5% CO₂ using a stage-top incubator.

-

-

Image Acquisition:

-

Acquire a baseline FRET signal before stimulation. This involves capturing two images sequentially: one of CFP emission (e.g., 470 nm) and one of YFP/FRET emission (e.g., 535 nm), both using an excitation wavelength for CFP (e.g., 430 nm).

-

Add the stimulus (e.g., a GPCR agonist like isoproterenol (B85558) to raise cAMP) to the dish.

-

Acquire a time-lapse series of CFP and YFP/FRET images to monitor the dynamic changes in the FRET signal in response to the stimulus.

-

-

Data Analysis:

-

For each time point, perform background subtraction on both the CFP and YFP images.

-

Select a region of interest (ROI) within a cell.

-

Calculate the ratio of the YFP (FRET) intensity to the CFP intensity for the ROI at each time point.

-

Plot the change in the FRET ratio over time to visualize the dynamics of intracellular cAMP or cGMP. An increase or decrease in the ratio corresponds to a change in the cyclic nucleotide concentration, depending on the specific design of the biosensor.

-

References

- 1. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

The Role of Cyclic GMP in Cardiovascular Pathophysiology: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) is a critical intracellular second messenger that orchestrates a multitude of physiological processes within the cardiovascular system.[1] Its signaling cascade, from synthesis by guanylyl cyclases to effector activation and eventual degradation by phosphodiesterases, is fundamental to maintaining cardiovascular homeostasis. Dysregulation at any point in this pathway is implicated in the pathophysiology of major cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[1] This guide provides an in-depth examination of the cGMP signaling pathway, its physiological roles, its dysregulation in disease, and the pharmacological strategies being employed to modulate this pathway for therapeutic benefit. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for professionals in the field.

The Core cGMP Signaling Pathway

The intracellular concentration of cGMP is tightly regulated by a balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[2][3]

cGMP Synthesis

There are two primary pathways for cGMP generation in the cardiovascular system, each involving a distinct isoform of guanylyl cyclase.[1][4]

-

Nitric Oxide (NO)-Soluble Guanylyl Cyclase (sGC) Pathway: Endothelial cells produce nitric oxide (NO), a gaseous signaling molecule, which diffuses into adjacent vascular smooth muscle cells (VSMCs) and cardiomyocytes.[5][6] In these cells, NO binds to the heme moiety of soluble guanylyl cyclase (sGC), a heterodimeric enzyme, causing a conformational change that stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[4][6]

-

Natriuretic Peptide (NP)-Particulate Guanylyl Cyclase (pGC) Pathway: Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are hormones released by the heart in response to stress and volume overload.[7] These peptides bind to and activate particulate guanylyl cyclases (pGCs), which are transmembrane receptors (e.g., GC-A and GC-B), leading to intracellular cGMP production.[4][8]

cGMP Effectors

Once produced, cGMP exerts its biological effects by interacting with three main classes of downstream effector proteins:[1][9]

-

cGMP-dependent Protein Kinases (PKGs): Primarily, cGMP activates Protein Kinase G (PKG), which phosphorylates a wide array of target proteins in various cardiovascular cells, leading to downstream effects like vasodilation and inhibition of cardiac hypertrophy.[1][8]

-

cGMP-gated Cation Channels: These channels are involved in processes like phototransduction in the retina and may play roles in regulating ion flow in cardiovascular cells.[1][9]

-

cGMP-regulated Phosphodiesterases (PDEs): cGMP can allosterically regulate the activity of certain PDEs, creating a complex system of crosstalk between the cGMP and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.[1][9] Specifically, cGMP stimulates PDE2 (hydrolyzing cAMP) and inhibits PDE3 (hydrolyzing cAMP), thereby modulating intracellular cAMP levels.[9]

cGMP Degradation

The cGMP signal is terminated by the action of PDEs, a superfamily of enzymes that hydrolyze cGMP to the inactive 5'-GMP.[2][3] In the cardiovascular system, the key cGMP-hydrolyzing PDEs include PDE1, PDE2, PDE3, PDE5, and PDE9.[10][11][12] The specific localization and expression of these PDE isoforms create subcellular compartments of cGMP signaling, allowing for precise spatial and temporal control of its effects.[2][4]

Physiological Roles of cGMP in the Cardiovascular System

cGMP is a master regulator of cardiovascular function, exerting protective effects on multiple cell types.[1][4]

-

Vasodilation: The most well-characterized role of cGMP is the relaxation of vascular smooth muscle.[13][14] PKG activation in VSMCs leads to a decrease in intracellular calcium concentrations through multiple mechanisms, including inhibition of calcium release from intracellular stores and reduced calcium influx, ultimately causing vasodilation and a reduction in blood pressure.[1][15]

-

Cardiac Function: In cardiomyocytes, cGMP signaling counteracts the pro-hypertrophic and pro-fibrotic effects of neurohormonal stimulation.[8][16] It acts as a cellular "brake" against stress responses, dampening β-adrenergic signaling and influencing mitochondrial function and protein quality control.[8]

-

Anti-thrombotic Effects: cGMP plays a crucial role in inhibiting platelet aggregation, a key event in thrombosis.[6][17]

-

Anti-inflammatory and Anti-proliferative Effects: cGMP signaling helps maintain endothelial quiescence and inhibits the proliferation and migration of VSMCs, processes that are central to the development of atherosclerotic plaques.[1][9]

Dysregulation of cGMP in Cardiovascular Pathophysiology

Impairment of the cGMP signaling pathway is a common feature of many cardiovascular diseases.[1][18] This dysregulation can occur at the level of cGMP synthesis, due to reduced NO bioavailability or GC desensitization, or at the level of cGMP degradation, due to increased PDE activity.[1][12]

-

Hypertension: Endothelial dysfunction, a hallmark of hypertension, leads to reduced NO production and consequently, impaired sGC-cGMP signaling.[18][19] This deficit contributes to increased vascular tone and elevated blood pressure.[18]

-

Heart Failure (HF): In both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF), myocardial cGMP signaling is often blunted.[12][16] This can be due to reduced NO bioavailability from endothelial dysfunction and oxidative stress, which can oxidize and inactivate sGC.[12][20] Pathological increases in the expression of certain PDEs (e.g., PDE1C, PDE5A) can further deplete cGMP pools, contributing to maladaptive cardiac remodeling, myocyte apoptosis, and fibrosis.[8]

-

Atherosclerosis: Atherosclerosis is associated with significant alterations in NO/cGMP signaling.[21][22] In late-stage disease, the expression and activity of sGC are significantly reduced, particularly in the neointimal layer of atherosclerotic plaques.[21][22] This reduction in cGMP signaling contributes to neointimal proliferation and vascular dysfunction.[21] While often viewed as protective, some studies suggest that under certain conditions, cGKI activation in smooth muscle cells could promote pro-atherogenic properties.[23]

Pharmacological Modulation of the cGMP Pathway

Given the central role of deficient cGMP signaling in cardiovascular disease, targeting this pathway has become a major focus for drug development.[5][24] Therapeutic strategies aim to increase intracellular cGMP levels by either enhancing its synthesis or inhibiting its degradation.[24]

-

sGC Stimulators (e.g., Riociguat, Vericiguat): These drugs directly stimulate sGC, acting synergistically with endogenous NO.[25][26] They are effective even at low NO levels and are approved for treating pulmonary hypertension and HFrEF.[25][27]

-

sGC Activators (e.g., Cinaciguat): This class of drugs activates sGC that has become oxidized (heme-free) and insensitive to NO, a state common in diseases with high oxidative stress.[25][26][28] They essentially replace the function of NO in activating the enzyme.[28]

-

PDE Inhibitors (e.g., Sildenafil, Tadalafil): These agents block the enzymatic degradation of cGMP. PDE5 inhibitors, in particular, have shown efficacy in treating pulmonary arterial hypertension and have demonstrated benefits in preclinical models of heart failure by attenuating cardiac hypertrophy and improving function.[7]

Data Presentation

Table 1: Effects of sGC Modulators on cGMP Production

| Compound Class | Example | Target sGC State | Mechanism of Action | Effect on cGMP Production |

| sGC Stimulators | Riociguat, Vericiguat | Reduced (Fe2+, heme-containing) | Sensitizes sGC to NO and directly stimulates the enzyme.[26][28] | Moderate increase alone; strong synergistic increase with NO.[28][29] |

| sGC Activators | Cinaciguat | Oxidized (Fe3+) or Heme-free | Binds to the unoccupied heme pocket, activating the enzyme independently of NO.[28][30] | Strong activation of NO-insensitive sGC.[28][29] |

Table 2: Cardiovascular Phosphodiesterases (PDEs) and cGMP

| PDE Isoform | Substrate(s) | Role in Cardiovascular System | Implication in Disease |

| PDE1 | cGMP, cAMP | Modulates pathological hypertrophy.[12] | Increased expression in heart failure may contribute to apoptosis and fibrosis.[8] |

| PDE2 | cGMP, cAMP | Regulates crosstalk between cGMP and cAMP; involved in cardiac hypertrophy.[12] | Activity is stimulated by cGMP, leading to increased cAMP hydrolysis.[12] |

| PDE3 | cGMP, cAMP | Regulates cardiac contractility.[16] | Activity is competitively inhibited by cGMP, leading to increased cAMP action.[16] |

| PDE5 | cGMP-specific | Regulates vascular tone, particularly in pulmonary vasculature.[7] | Inhibition improves cardiac function and suppresses remodeling in hypertrophic and heart failure models.[7][8] |

| PDE9 | cGMP-specific | Modulates NP-mediated cGMP signaling and mitochondrial function.[8] | Implicated in cardiac pathophysiology. |

Key Experimental Protocols

Measurement of cGMP Concentration (ELISA/RIA)

Principle: This method quantifies the total amount of cGMP in a biological sample (tissue homogenate, cell lysate) using a competitive immunoassay. An antibody specific for cGMP is used, and the amount of cGMP in the sample competes with a known amount of labeled cGMP (e.g., acetylated-cGMP) for binding to the antibody. The signal is inversely proportional to the cGMP concentration in the sample. Radioimmunoassays (RIA) are a common method for this purpose.[31]

Protocol Outline:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer (e.g., 0.1 M HCl) to stop PDE activity and extract cyclic nucleotides. Centrifuge to remove cellular debris.

-

Acetylation (Optional but recommended for increased sensitivity): Acetylate the cGMP in the samples and standards using a mixture of triethylamine (B128534) and acetic anhydride.

-

Immunoassay: Add samples, standards, and controls to wells of a microplate pre-coated with a cGMP antibody.

-

Competition: Add a fixed amount of enzyme-linked (for ELISA) or radiolabeled (for RIA) cGMP to each well. Incubate to allow competition for antibody binding sites.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection:

-

ELISA: Add a substrate that produces a colorimetric or fluorescent signal in the presence of the enzyme conjugate. Read the absorbance/fluorescence on a plate reader.

-

RIA: Measure the radioactivity in each well using a gamma counter.

-

-

Calculation: Generate a standard curve using the known standards. Determine the cGMP concentration in the samples by interpolating from the standard curve.

Soluble Guanylate Cyclase (sGC) Activity Assay

Principle: This assay measures the enzymatic activity of sGC by quantifying the amount of cGMP produced from the substrate GTP over a specific time period. The assay can be performed on purified enzyme or in cell/tissue lysates.[27]

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, MgCl2 (a required cofactor), and the cell/tissue lysate or purified enzyme.

-

Stimulation: Aliquot the reaction mixture and add sGC stimulators (e.g., NO donors like SNP, or drugs like BAY 41-2272) or activators at desired concentrations.[31] Include a basal (unstimulated) control.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop buffer (e.g., EDTA) and/or by boiling.

-

Quantification: Measure the amount of cGMP produced using a validated cGMP quantification method, such as an ELISA or RIA as described above.[31]

-

Data Analysis: Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) by normalizing the amount of cGMP produced to the amount of protein in the lysate and the incubation time.

Phosphodiesterase 5 (PDE5) Activity Assay

Principle: This assay measures the ability of PDE5 to hydrolyze its substrate, cGMP, into 5'-GMP. The activity is determined by measuring the depletion of cGMP or the formation of 5'-GMP. Fluorescence polarization (FP) and LC/MS-based methods are common.[32][33][34]

Protocol Outline (Fluorescence Polarization Method):

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and the test inhibitor compounds.[32][34]

-

Inhibitor Incubation: In a microplate, add the PDE5 enzyme to wells containing various concentrations of the test inhibitor or a vehicle control. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.[32]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.[32]

-

Reaction Incubation: Incubate for a set time (e.g., 60 minutes) at room temperature, protected from light.[32] During this time, active PDE5 will hydrolyze the fluorescent cGMP.

-

Detection: In a second step, a phosphate-binding agent is added. If cGMP is hydrolyzed, the freed phosphate (B84403) group is recognized by the binding agent, forming a large, slow-moving complex that results in a high fluorescence polarization signal.[34]

-

Data Analysis: Measure the fluorescence polarization in each well using a suitable plate reader. A decrease in the FP signal indicates inhibition of PDE5 activity. Calculate IC50 values for the test compounds.

Conclusion and Future Directions

The cGMP signaling pathway is a cornerstone of cardiovascular health and a critical nexus in the pathophysiology of its most prevalent diseases.[1] Dysfunctional signaling within this cascade, often characterized by a deficit in cGMP, represents a key mechanistic target.[24] The development of drugs that directly stimulate sGC or inhibit specific PDEs has already led to successful therapies, validating this mechanism-based approach.[19][24]

Future research will likely focus on refining these therapeutic strategies. This includes developing more selective PDE inhibitors to target specific subcellular cGMP pools and disease states, as well as further exploring the therapeutic potential of sGC activators in conditions marked by high oxidative stress. A deeper understanding of the complex compartmentalization of cGMP signaling and the crosstalk with other pathways, like cAMP, will be essential for designing the next generation of highly targeted and effective cardiovascular drugs.[4][8]

References

- 1. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of cGMP in Heart Failure: A New Therapeutic Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac Phosphodiesterases and Their Modulation for Treating Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 13. Role of cGMP in relaxation of vascular and other smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. openaccesspub.org [openaccesspub.org]

- 19. The Endothelium-Dependent Nitric Oxide-cGMP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Reduced cGMP signaling associated with neointimal proliferation and vascular dysfunction in late-stage atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. A proatherogenic role for cGMP-dependent protein kinase in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 34. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Investigating cGMP Signaling in Neuronal Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a pivotal second messenger that orchestrates a wide array of physiological processes within the nervous system. From the intricate dance of synaptic plasticity underlying learning and memory to the fundamental mechanisms of sensory transduction and neuroprotection, cGMP signaling pathways are central to neuronal function and brain homeostasis.[1][2][3][4] This guide provides a comprehensive technical overview of the core components of cGMP signaling in neurons, methodologies for its investigation, and quantitative data to support experimental design and interpretation.

The canonical cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs).[4][5] Neurons utilize two major classes of GCs: soluble guanylyl cyclase (sGC), which is activated by the gaseous neurotransmitter nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is a membrane-bound receptor activated by natriuretic peptides.[3][5] Once produced, cGMP exerts its effects through three primary downstream effectors: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[2][6] The spatial and temporal dynamics of cGMP signaling are tightly controlled by PDEs, which hydrolyze cGMP to 5'-GMP, thereby terminating the signal.[4][6]

Dysregulation of the cGMP pathway has been implicated in a range of neurological and psychiatric disorders, making its components attractive targets for therapeutic intervention.[2][6] Understanding the molecular machinery and functional consequences of cGMP signaling is therefore of paramount importance for both basic neuroscience research and the development of novel neuropharmacological agents.

Core cGMP Signaling Pathways in Neurons

The generation and action of cGMP in neurons are primarily governed by two distinct pathways that converge on the activation of common downstream effectors.

The Nitric Oxide-Soluble Guanylyl Cyclase (NO-sGC) Pathway

A major pathway for cGMP production in neurons is initiated by nitric oxide (NO).[3] In response to neuronal activation, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx, neuronal nitric oxide synthase (nNOS) is activated to produce NO.[1][5] Being a small, diffusible gas, NO can act as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal or adjacent cells.[7] NO binds to the heme moiety of soluble guanylyl cyclase (sGC), inducing a conformational change that activates the enzyme and leads to the synthesis of cGMP. This pathway is critically involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1][8]

References

- 1. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of phosphodiesterase 5 in synaptic plasticity and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo NO/cGMP signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Presynaptic nitric oxide/cGMP facilitates glutamate release via hyperpolarization-activated cyclic nucleotide-gated channels in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on cGMP Analogs in Photoreceptor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies concerning cyclic guanosine (B1672433) monophosphate (cGMP) analogs and their role in photoreceptor cell biology and pathology. It details the cGMP signaling pathway, its dysregulation in retinal diseases, and the therapeutic potential of cGMP analogs. The guide includes quantitative data on analog efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Central Role of cGMP in Vision and Disease

Cyclic GMP is a critical second messenger in the vertebrate retina, playing a pivotal role in the phototransduction cascade, the process that converts light into an electrical signal.[1][2] In photoreceptor cells (rods and cones), cGMP levels are precisely regulated to control the opening and closing of cyclic nucleotide-gated (CNG) channels.[3][4] In the dark, high cGMP levels keep CNG channels open, leading to a steady influx of sodium and calcium ions known as the "dark current".[5][6] Upon light stimulation, a G-protein cascade activates phosphodiesterase 6 (PDE6), which hydrolyzes cGMP, leading to CNG channel closure and cell hyperpolarization.[6][7]

Dysregulation of this pathway is a common feature in several hereditary retinal degenerations, such as Retinitis Pigmentosa (RP).[4][8] Mutations in genes like PDE6 can lead to an excessive accumulation of cGMP, causing over-activation of CNG channels and the cGMP-dependent protein kinase (PKG).[9][10] This cascade results in toxic intracellular calcium levels, cellular stress, and ultimately, photoreceptor cell death, leading to progressive vision loss.[8][11] Consequently, the cGMP signaling pathway has become a prime target for developing mutation-independent therapies for these currently untreatable diseases.[4][12] This guide focuses on the use of synthetic cGMP analogs designed to modulate this pathway and protect photoreceptors.[9]

The cGMP Signaling Pathway in Phototransduction

The phototransduction cascade is a well-defined biochemical pathway that ensures high sensitivity and rapid response to light. The process begins with the absorption of a photon and culminates in a change in the photoreceptor's membrane potential.

Caption: The vertebrate phototransduction cascade in dark and light states.

In retinal degeneration, mutations often disrupt this delicate balance. For instance, a loss-of-function mutation in PDE6 prevents the breakdown of cGMP, leading to pathologically high levels.[10] This chronic elevation over-stimulates the two primary downstream effectors of cGMP: CNG channels and PKG, initiating cell death pathways.[9][13]

Caption: Pathophysiological cascade of cGMP-mediated photoreceptor cell death.

Quantitative Analysis of cGMP Analog Efficacy

Researchers have synthesized and tested numerous cGMP analogs to modulate CNG channel and PKG activity. These compounds are often modified at the 8-position of the guanine (B1146940) ring or the phosphate (B84403) group to alter their properties, such as potency, selectivity, and resistance to hydrolysis by PDEs.[14] Below is a summary of quantitative data for key cGMP analogs studied for their effects on rod and cone CNG channels.

| cGMP Analog | Target CNG Channel | Effect | EC₅₀ (μM) | Potency vs. cGMP | Reference(s) |

| 8-Br-cGMP | Rod | Agonist | - | ~6x more potent | [14] |

| Cone | Agonist | - | - | [15] | |

| 8-pCPT-cGMP | Rod | Agonist | 0.63 | ~63x more potent | [16][17] |

| Cone | Agonist | 0.08 | ~138x more potent | [16][17] | |

| Rp-8-Br-PET-cGMPS (CN03) | Rod | Antagonist/Weak Partial Agonist | Increases cGMP EC₅₀ ~4.9-fold | Inhibitory | [16][17] |

| Cone | Antagonist/Weak Partial Agonist | Increases cGMP EC₅₀ ~3.2-fold | Inhibitory | [16][17] | |

| Sp-8-Br-cGMPS | Rod | Agonist | - | - | [14] |

| Rp-8-Br-cGMPS | Rod | Agonist | 173.5 | - | [14] |

| dithio-CN03 | Rod | Antagonist (Neuroprotective) | More effective than CN03 | Enhanced Neuroprotection | [13][18] |

EC₅₀ (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC₅₀ indicates a higher potency. For antagonists, the effect is often measured by the fold-shift in the agonist's EC₅₀ value.

Key Experimental Protocols

The preliminary assessment of cGMP analogs involves a multi-tiered screening process, progressing from in vitro systems to complex in vivo models.

Caption: General experimental workflow for screening cGMP analogs.

A. Heterologous Expression of CNG Channels in Xenopus Oocytes This method is used to study the direct effect of cGMP analogs on specific rod or cone CNG channel isoforms in a controlled environment.[14][16]

-

Channel Expression: The mRNA encoding the subunits of either rod (CNGA1/CNGB1) or cone (CNGA3/CNGB3) CNG channels is injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for protein expression and assembly into functional channels in the oocyte membrane.[16]

-

Electrophysiological Recording: A two-electrode voltage-clamp or inside-out patch-clamp configuration is used to measure the ionic currents flowing through the expressed CNG channels.[17]

-

Compound Application: Solutions containing cGMP or its analogs at various concentrations are perfused onto the oocyte or the exposed intracellular side of the membrane patch.

-

Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the analog concentration. These curves are fitted with the Hill equation to determine key parameters like EC₅₀ and the Hill coefficient, providing quantitative measures of the analog's potency and cooperativity.[17][19]

B. Organotypic Retinal Explant Cultures This ex vivo technique allows for the study of cGMP analogs on the intact retinal tissue, preserving the cellular architecture and synaptic connections for a period.[9]

-

Tissue Preparation: Retinas are isolated from animal models of retinal degeneration (e.g., rd1 mice) at a specific postnatal day.[20]

-

Culturing: The isolated retina is placed on a porous membrane insert in a culture dish containing a nutrient-rich medium. The tissue is maintained in a controlled environment (humidified incubator with 5% CO₂ at 37°C).[20]

-

Treatment: The cGMP analog, often at a concentration around 50 µM, is added to the culture medium.[9][20] The medium is changed every two days.

-

Analysis: After a set treatment period (e.g., 4-14 days), the retinal explants are fixed and sectioned. Photoreceptor cell death is quantified using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which labels dying cells. The preservation of retinal structure is assessed by immunostaining for specific cell markers like rhodopsin (rods) or cone arrestin (cones).[20]

C. In Vivo Studies in Animal Models The final preclinical step involves testing the most promising analogs in living animal models of retinal degeneration to assess their therapeutic efficacy and safety.

-

Animal Models: Common models include the rd1 and rd2/rds mice, which carry mutations in Pde6b and Prph2 respectively, leading to high cGMP levels and photoreceptor loss.[1][9]

-

Drug Formulation and Delivery: To cross the blood-retina barrier, cGMP analogs are often encapsulated in a delivery vehicle, such as a nanosized liposomal system.[9][21] Administration can be systemic (e.g., intraperitoneal injection) or local (e.g., intravitreal injection).[9]

-

Functional Evaluation: Retinal function is assessed in vivo using electroretinography (ERG), which measures the electrical responses of the various cell types in the retina to light stimuli. A preservation of the ERG signal in treated animals compared to untreated controls indicates functional rescue.[9]

-

Histological Analysis: After the treatment period, the eyes are enucleated, and the retinas are analyzed histologically to quantify the number of surviving photoreceptor cells and assess the overall retinal structure.

Conclusion and Future Perspectives

Preliminary studies have firmly established the cGMP signaling pathway as a viable therapeutic target for a range of hereditary retinal degenerations. The development of specific cGMP analogs, particularly inhibitory compounds like Rp-8-Br-PET-cGMPS (CN03), has shown significant promise in preclinical models, demonstrating the ability to slow photoreceptor degeneration and preserve retinal function across different genetic backgrounds.[4][9] A novel strategy combining channel inhibitors and activators may allow for the selective modulation of rod and cone photoreceptors, offering a more nuanced therapeutic approach.[16][22]

The primary challenges moving forward include optimizing drug delivery systems to ensure sustained therapeutic concentrations in the retina while minimizing systemic exposure, and conducting robust clinical trials to translate these promising preclinical findings into effective treatments for patients facing blindness.[12][23] The continued interdisciplinary effort among chemists, biologists, and clinicians is crucial for advancing these cGMP-based therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. cGMP signaling in vertebrate retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] cGMP signaling in vertebrate retinal photoreceptor cells. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Visual phototransduction - Wikipedia [en.wikipedia.org]

- 6. cGMP in Phototransduction [flipper.diff.org]

- 7. researchgate.net [researchgate.net]

- 8. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Development of cGMP Analogues for the Pharmacological Treatment of Neurodegenerative Diseases of the Retina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Modulation of Ligand Affinity in the Cyclic GMP–gated Ion Channels of Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration [iris.unimo.it]

- 22. researchgate.net [researchgate.net]

- 23. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

cGMP (TBAOH): A Technical Guide for the Study of Cyclic Nucleotide-Gated Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the tetrabutylammonium (B224687) salt of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP (TBAOH)) as a specialized tool for investigating cyclic nucleotide-gated (CNG) channels. This guide provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to cGMP and CNG Channels